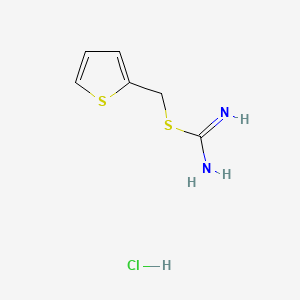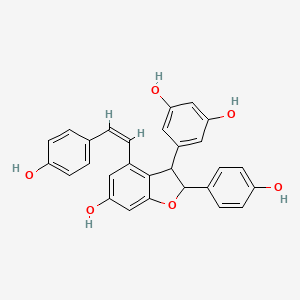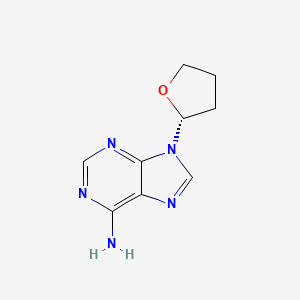![molecular formula C20H35NOS B1682528 (1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol CAS No. 54767-75-8](/img/structure/B1682528.png)
(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol
Overview
Description
Suloctidil was a sulfer-containing aminoalcohol that was brought to market in the early 1970s as a vasodilator. In 1985 Monsanto halted development and withdrew the drug worldwide following reports of liver toxicity. Suloctidil more potently inhibited calcium-induced contractions in small arteries (mesenteric and saphenous artery), than in the aorta. Suloctidil also reduced the tonic component of the responses to norepinephrine. In contrast to the effects on calcium-induced contractions, the effects of suloctidil on norepinephrine-induced responses was mainly noncompetitive.
Scientific Research Applications
Antifungal Application in Biofilm-Associated Candidiasis
Suloctidil has been studied for its inhibitory effects on the formation of Candida albicans biofilms, as well as its potential to eradicate preformed biofilms. This is particularly significant because C. albicans biofilms can develop serious drug resistance, leading to an urgent need for novel antifungal agents .
Vasodilator for Cardiovascular Health
Historically, suloctidil was brought to market in the early 1970s as a vasodilator by Continental Pharma. It was used to improve blood flow by widening blood vessels, which can be beneficial in treating conditions related to cardiovascular health .
Mechanism of Action
Target of Action
It has been suggested that suloctidil may interact with certain receptors or enzymes to exert its effects .
Biochemical Pathways
It has been suggested that suloctidil may inhibit the yeast-to-hyphal form switching in candida albicans, a key virulence factor . This is consistent with the down-regulation of hypha-specific genes (HWP1, ALS3, and ECE1) after suloctidil treatment .
Result of Action
Suloctidil has been found to be effective in inhibiting the growth and biofilm formation of Candida albicans, both in vitro and in vivo . It has been shown to cause morphological changes in the biofilm, as observed through scanning electron microscopy . In vivo, suloctidil significantly reduced fungal counts and induced a slight histological reaction .
properties
IUPAC Name |
(1S,2R)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDFTHTSVTWOG-YLJYHZDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN[C@H](C)[C@H](C1=CC=C(C=C1)SC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045638 | |
| Record name | Suloctidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol | |
CAS RN |
54767-75-8, 54063-56-8 | |
| Record name | Suloctidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54767-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suloctidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Suloctidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,S*)-4-[isopropylthio]-α-[1-(octylamino)ethyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of suloctidil?
A1: Suloctidil primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to vasodilation and improved blood flow. []
Q2: Does suloctidil affect platelet function?
A2: Yes, suloctidil has been shown to inhibit platelet aggregation, a key process in thrombus formation. It appears to achieve this by inhibiting cyclooxygenase, an enzyme involved in the synthesis of thromboxane A2, a potent platelet activator. [, ]
Q3: Does suloctidil influence prostacyclin activity?
A3: Studies suggest that suloctidil does not significantly affect vascular prostacyclin activity, a factor that promotes vasodilation and inhibits platelet aggregation. This suggests that its antithrombotic effects are primarily mediated through its action on platelets. []
Q4: How does suloctidil affect cerebral blood flow?
A4: Suloctidil has been shown to improve cerebral blood flow, particularly in animal models of cerebral ischemia. This effect is thought to be mediated by its vasodilatory properties and potential neuroprotective effects. [, ]
Q5: Does suloctidil influence blood viscosity?
A5: Research indicates that long-term suloctidil treatment can reduce blood viscosity in diabetic patients, potentially contributing to improved blood flow. The exact mechanism behind this effect is not fully understood. []
Q6: Does suloctidil impact cholesterol metabolism?
A6: In vitro studies using human fibroblasts suggest that suloctidil can influence cholesterol metabolism. It has been shown to increase low-density lipoprotein (LDL) binding, uptake, and degradation, while also increasing the synthesis of sterols, fatty acids, and triacylglycerols. []
Q7: What is the molecular formula and weight of suloctidil?
A7: The molecular formula of suloctidil is C20H35NOS, and its molecular weight is 353.58 g/mol.
Q8: What conditions has suloctidil been investigated for treating?
A8: Suloctidil has been investigated for its potential therapeutic benefits in several conditions, including:
- Thromboembolic stroke: []
- Intermittent claudication: [, ]
- Hyperlipidemia: []
- Migraine: [, ]
- Primary degenerative dementia: []
- Idiopathic recurrent vein thrombosis: []
Q9: Has suloctidil demonstrated efficacy in clinical trials?
A9: While some clinical trials have shown promising results for suloctidil in treating conditions like intermittent claudication and hyperlipidemia, further research is needed to confirm its efficacy and establish optimal treatment regimens.
Q10: Are there any in vitro models used to study suloctidil?
A10: Yes, in vitro models, such as isolated rat aortic strips and human fibroblast cultures, have been employed to investigate the mechanisms of action of suloctidil and its effects on vascular smooth muscle and cholesterol metabolism. [, ]
Q11: What is known about the safety profile of suloctidil?
A11: While generally well-tolerated, suloctidil has been associated with side effects, including gastrointestinal disturbances and hepatotoxicity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea](/img/structure/B1682456.png)




![6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione](/img/structure/B1682467.png)
